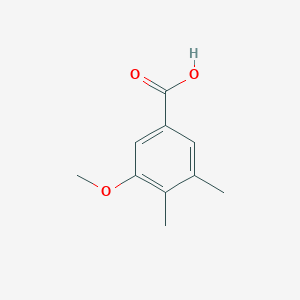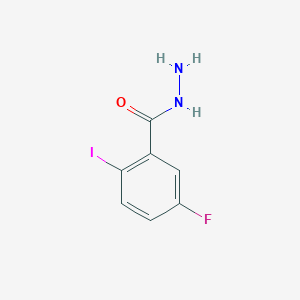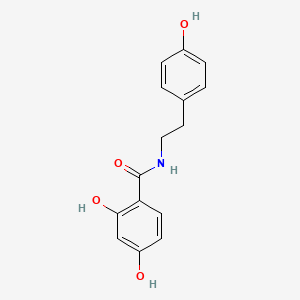![molecular formula C11H13NO2 B13661106 9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound belonging to the class of benzazepines. This compound is characterized by its unique structure, which includes a methoxy group attached to the benzazepine core. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 2-ethynylaniline.
Hydrohalogenation: The key step involves the hydrohalogenation of 2-ethynylaniline in a syn-selective manner.
Cyclization: The resulting haloalkene undergoes cyclization in the presence of a palladium catalyst to form the benzazepine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
5H-Dibenz[b,f]azepine, 10,11-dihydro-: This compound shares a similar benzazepine core but lacks the methoxy group.
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine: This compound is structurally similar but contains an amine group instead of a ketone.
Uniqueness
The presence of the methoxy group in 9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one distinguishes it from other benzazepines. This functional group can influence the compound’s reactivity, biological activity, and potential therapeutic applications.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
9-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-2-4-8-9(13)5-3-7-12-11(8)10/h2,4,6,12H,3,5,7H2,1H3 |
InChIキー |
NONCMSJEQHMLTR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


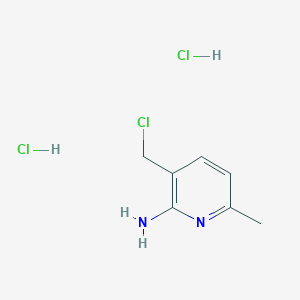
![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)

![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)

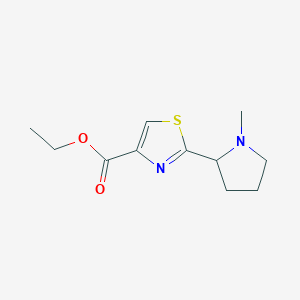
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
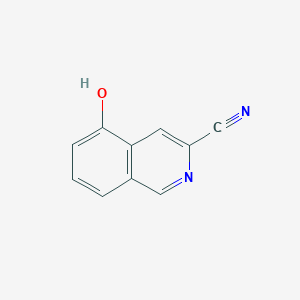
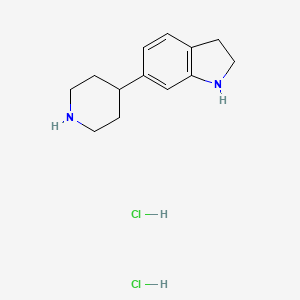
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
